molecular formula C14H20O3 B8078102 4-(4-Methoxy-3,5-dimethylphenyl)oxan-4-ol

4-(4-Methoxy-3,5-dimethylphenyl)oxan-4-ol

Cat. No.: B8078102
M. Wt: 236.31 g/mol
InChI Key: UGFLZQWOWRULLB-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3,5-dimethylphenyl)oxan-4-ol is an organic compound characterized by its unique structure, which includes a methoxy group and two methyl groups attached to a phenyl ring, along with an oxan-4-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-3,5-dimethylphenyl)oxan-4-ol typically involves the reaction of 4-methoxy-3,5-dimethylphenyl derivatives with suitable reagents to introduce the oxan-4-ol moiety. One common method involves the use of oxirane derivatives under acidic or basic conditions to achieve the desired transformation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-3,5-dimethylphenyl)oxan-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-(4-Methoxy-3,5-dimethylphenyl)oxan-4-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3,5-dimethylphenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3,5-dimethylphenylmethanol
  • Tris(4-methoxy-3,5-dimethylphenyl)phosphine
  • 3,5-Dimethoxy-4-hydroxyphenyl derivatives

Uniqueness

4-(4-Methoxy-3,5-dimethylphenyl)oxan-4-ol is unique due to its oxan-4-ol moiety, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(4-methoxy-3,5-dimethylphenyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-10-8-12(9-11(2)13(10)16-3)14(15)4-6-17-7-5-14/h8-9,15H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFLZQWOWRULLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C2(CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OC)C)C2(CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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